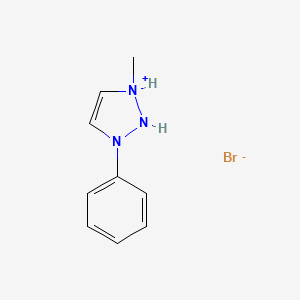
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position. The presence of the bromide ion makes it a salt, which can influence its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Preparation of Alkyne: The alkyne precursor can be synthesized from the corresponding halide by reaction with a strong base such as sodium amide.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other halide salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce dihydrotriazoles.
科学的研究の応用
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylindane: Similar in structure but lacks the triazole ring.
1,2,3-Triazole: The parent compound without the methyl and phenyl substitutions.
1,3,3-Trimethyl-1-phenylindane: Another structurally related compound with different substitutions.
Uniqueness
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
52128-71-9 |
|---|---|
分子式 |
C9H12BrN3 |
分子量 |
242.12 g/mol |
IUPAC名 |
1-methyl-3-phenyl-1,2-dihydrotriazol-1-ium;bromide |
InChI |
InChI=1S/C9H11N3.BrH/c1-11-7-8-12(10-11)9-5-3-2-4-6-9;/h2-8,10H,1H3;1H |
InChIキー |
MBNROHBRMUYCNS-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C=CN(N1)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


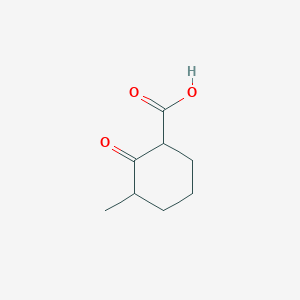
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)

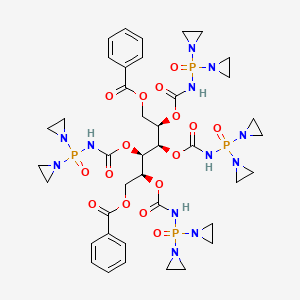
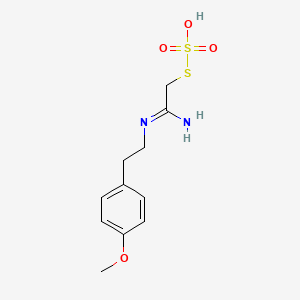



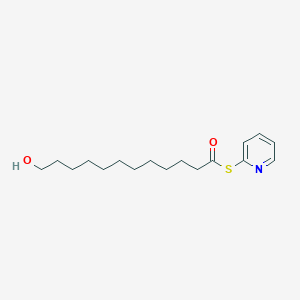
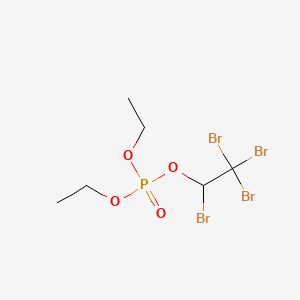
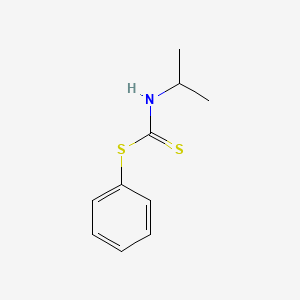
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

